molecular formula C7H4BrFO B121081 3-Bromo-2-fluorobenzaldehyde CAS No. 149947-15-9

3-Bromo-2-fluorobenzaldehyde

Cat. No. B121081
M. Wt: 203.01 g/mol
InChI Key: OUAZPCKRSSEQKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds, such as 3-Bromo-2-fluorobenzaldehyde, can be achieved through various methods. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was accomplished via bromodeboronation of aryl boronic acids, demonstrating the generality of halodeboronation in producing aryl bromides and chlorides . Similarly, substituted 2-bromobenzaldehydes were synthesized from benzaldehydes using a palladium-catalyzed ortho-bromination, indicating that such a strategy could potentially be applied to the synthesis of 3-Bromo-2-fluorobenzaldehyde .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-fluorobenzaldehyde would consist of a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 2-position, and an aldehyde group. The presence of halogens can significantly influence the electronic properties of the molecule due to their electronegativity, which could affect reactivity and interaction with other chemical species.

Chemical Reactions Analysis

The reactivity of halogenated benzaldehydes can be diverse. For example, 2-bromobenzaldehydes have been used in a one-pot allylboration-Heck reaction to synthesize 3-methyleneindan-1-ols , and in a cascade reaction to form 2H-3-nitrothiochromenes . These reactions highlight the potential of 3-Bromo-2-fluorobenzaldehyde to undergo similar transformations, leveraging the reactivity of the aldehyde group and the ortho-bromine substituent.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Bromo-2-fluorobenzaldehyde are not detailed in the provided papers, we can infer that the molecule would likely be a solid at room temperature, with a melting point and boiling point that could be determined experimentally. The presence of halogens would affect its polarity, solubility, and density. The reactivity of the aldehyde group would also be an important chemical property, as it could participate in various organic reactions, such as nucleophilic addition or condensation.

Scientific Research Applications

Synthesis and Antimicrobial Applications

3-Bromo-2-fluorobenzaldehyde is used in the synthesis of various chemical compounds with potential antimicrobial activities. For instance, when it is treated with substituted hydroxyacetophenones, it yields chalcones, which can be further processed into compounds like 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one and 2-(4-bromo-2-fluorophenyl)-3-chloro-4H-chromen-4-one. These compounds have been tested and shown to possess antimicrobial properties (Jagadhani, Kundalikar, & Karale, 2014).

Analysis in Drug Substance Production

3-Bromo-2-fluorobenzaldehyde has been analyzed in the context of active drug substance production, specifically AMG 369. Its regioisomer impurities significantly impact the purity of both the starting material and the final drug substance, necessitating the development of high-resolution gas chromatography methods for quality control purposes (Shen, Semin, Fang, & Guo, 2016).

Development of Fluorinated Compounds

In another application, 3-Bromo-2-fluorobenzaldehyde has been used in the synthesis of fluorinated 1,5-benzothiazepines and pyrazolines. These compounds were synthesized through a process involving chalcones and were characterized based on their spectral data (Jagadhani, Kundlikar, & Karale, 2015).

Use in Synthesis of Methyl 4-Bromo-2-methoxybenzoate

A process involving 3-Bromo-2-fluorobenzaldehyde led to the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a compound achieved through a series of chemical reactions including bromination and hydrolysis, followed by cyanidation, methoxylation, and esterification (Chen, 2008).

Safety And Hazards

3-Bromo-2-fluorobenzaldehyde is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and wearing personal protective equipment/face protection .

properties

IUPAC Name

3-bromo-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAZPCKRSSEQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621588
Record name 3-Bromo-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluorobenzaldehyde

CAS RN

149947-15-9
Record name 3-Bromo-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
B Shen, D Semin, J Fang, G Guo - Journal of Chromatography A, 2016 - Elsevier
… , regioisomers 2-Br-5-F-benzaldehyde and 3-bromo-5-fluorobenzaldehyde coelute at 17.9 min, while regioisomers 2-Br-3-F-benzaldehyde and 3-bromo-2-fluorobenzaldehyde coelute …
Number of citations: 2 www.sciencedirect.com
F St-Jean, KA Piechowicz, LE Sirois, R Angelaud… - …, 2018 - ACS Publications
… (33) In contrast, when Stages I–II of a similar reaction were conducted on 3-bromo-2-fluorobenzaldehyde (11, Scheme 6b), a substrate that would promote meta-lithiation (ortho-to …
Number of citations: 3 pubs.acs.org
A Sasmal, T Roisnel, JK Bera, H Doucet, JF Soulé - Synthesis, 2019 - thieme-connect.com
… From less bulky and activated 3-bromo-2-fluorobenzaldehyde, Pd-catalyzed C2 arylation led to the furan derivative 9 in 52% yield. Due to steric factors, 2-bromonaphthalene displayed …
Number of citations: 7 www.thieme-connect.com
W Zhang, T Ma, S Li, Y Yang, J Guo, W Yu… - European journal of …, 2017 - Elsevier
… 2a or 2b was obtained by the reaction of commercially available 3-bromo-2-fluorobenzaldehyde (1a) or 4-bromo-2-fluorobenzaldehyde (1b) and methyl thioglycolate catalyzed by …
Number of citations: 31 www.sciencedirect.com
S Hussain - 2020 - research.manchester.ac.uk
… 2-Cyano-N-(1-(4-ethynylphenyl)butyl)acetamide ((±)-14) (0.252 g, 1.05 mmol), 3bromo-2-fluorobenzaldehyde (0.213 g, 1.05 mmol) and piperidine (0.1 mL) were stirred in anhydrous …
Number of citations: 3 research.manchester.ac.uk
T Mizuhara, S Oishi, H Ohno, K Shimura… - Organic & …, 2012 - pubs.rsc.org
… To a solution of 3-bromo-2-fluorobenzaldehyde 20k (0.71 g, 3.5 mmol) in t-BuOH (33 cm 3 ) was added propylenediamine (285.4 mg, 3.9 mmol). The mixture was stirred at 70 C for 30 …
Number of citations: 26 pubs.rsc.org
W Zhang, J Guo, S Li, T Ma, D Xu, C Han, F Liu, W Yu… - Scientific reports, 2017 - nature.com
… Compounds 2a and 2b were obtained by the reaction of commercially available 3-bromo-2-fluorobenzaldehyde (1a) and 4-bromo-2-fluorobenzaldehyde (1b), respectively, with methyl …
Number of citations: 35 www.nature.com
T Mizuhara, T Mizuhara - Development of Novel Anti-HIV …, 2013 - Springer
Using facile synthetic approaches to pyrimido[1,2-c][1,3]benzothiazin-6-imines and related tricyclic derivatives, the parallel structural optimizations were investigated for the central 1,3-…
Number of citations: 3 link.springer.com
MR Witten, L Wissler, M Snow… - Journal of medicinal …, 2017 - ACS Publications
… First, transmetalation of 1,2,4-trichloro-5-iodobenzene and addition to 3-bromo-2-fluorobenzaldehyde generated alcohol (±)-45, which was reduced to aryl bromide 46 by triethylsilane …
Number of citations: 26 pubs.acs.org
MA Reppy - 1994 - search.proquest.com
… Figure 4.16 Synthesis of 3-Bromo-2-Fluorobenzaldehyde (54) from 1,3-Dibromoaniline (55)......................................................................................Figure 4.17 Synthesis of 39 froml-Bromo-2-…
Number of citations: 2 search.proquest.com

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